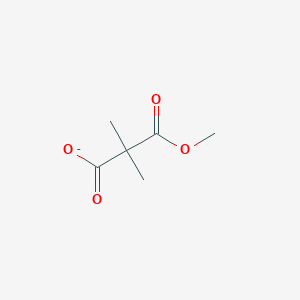
Propanedioic acid, 2,2-dimethyl-, 1-methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedioic acid, 2,2-dimethyl-, 1-methyl ester, also known as methyl malonate, is an organic compound with the molecular formula C5H8O4. It is a derivative of malonic acid and is commonly used in organic synthesis due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propanedioic acid, 2,2-dimethyl-, 1-methyl ester can be synthesized through the esterification of malonic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of propanedioic acid, dimethyl-, monomethyl ester involves the continuous esterification process, where malonic acid and methanol are fed into a reactor containing a strong acid catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Propanedioic acid, 2,2-dimethyl-, 1-methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to produce malonic acid and methanol in the presence of a strong acid or base.
Alkylation: The compound can undergo alkylation reactions with alkyl halides to form substituted malonic esters.
Decarboxylation: Upon heating, the ester can undergo decarboxylation to produce acetic acid and carbon dioxide.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Alkylation: Alkyl halides (e.g., methyl iodide) in the presence of a strong base (e.g., sodium ethoxide).
Decarboxylation: Heating the ester to high temperatures (e.g., 150-200°C).
Major Products
Hydrolysis: Malonic acid and methanol.
Alkylation: Substituted malonic esters.
Decarboxylation: Acetic acid and carbon dioxide.
Aplicaciones Científicas De Investigación
Propanedioic acid, 2,2-dimethyl-, 1-methyl ester has numerous applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the synthesis of biologically active molecules and as a precursor in the study of metabolic pathways.
Medicine: Utilized in the synthesis of active pharmaceutical ingredients and as an intermediate in the production of drugs.
Industry: Used in the manufacture of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of propanedioic acid, dimethyl-, monomethyl ester involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, resulting in the formation of malonic acid and methanol. In alkylation reactions, the ester enolate formed in the presence of a strong base reacts with alkyl halides to produce substituted malonic esters. During decarboxylation, the ester undergoes thermal decomposition to yield acetic acid and carbon dioxide.
Comparación Con Compuestos Similares
Similar Compounds
Malonic acid, dimethyl ester:
Propanedioic acid, diethyl ester:
Uniqueness
Propanedioic acid, 2,2-dimethyl-, 1-methyl ester is unique due to its single ester group, which provides distinct reactivity compared to its diester counterparts. This unique structure allows for selective reactions and applications in organic synthesis that are not possible with other similar compounds.
Propiedades
Fórmula molecular |
C6H9O4- |
|---|---|
Peso molecular |
145.13 g/mol |
Nombre IUPAC |
3-methoxy-2,2-dimethyl-3-oxopropanoate |
InChI |
InChI=1S/C6H10O4/c1-6(2,4(7)8)5(9)10-3/h1-3H3,(H,7,8)/p-1 |
Clave InChI |
ZFYWXMJNWOVLMZ-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C(=O)[O-])C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















